molecular formula C9H11N3O2 B131227 ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate CAS No. 145162-36-3

ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B131227
CAS RN: 145162-36-3
M. Wt: 193.2 g/mol
InChI Key: LXXYJUNJQOUNHJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H11N3O2 and a molecular weight of 193.21 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3O2/c1-3-14-9(13)8-7(11)6(4-10)5-12(8)2/h5H,3,11H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The predicted melting point is 117.79°C, and the predicted boiling point is approximately 354.8°C at 760 mmHg . The density is predicted to be approximately 1.2 g/cm^3, and the refractive index is predicted to be 1.57 at 20°C .

Scientific Research Applications

Indole Derivatives and Alkaloids

Indoles are significant heterocyclic systems found in natural products and drugs. Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate contains an indole moiety. Here’s why indole derivatives matter:

Cytotoxicity and Anticancer Potential

Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate has been evaluated for its cytotoxic effects. Some derivatives exhibit promising activity against cancer cell lines. Further studies are needed to explore their mechanisms and potential therapeutic applications .

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives, including those related to our compound, demonstrate anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide show promise .

Oxime Preparation

Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate serves as a base for oxime preparations. Oximes are essential intermediates in various chemical reactions, including those used in drug synthesis .

Heterocyclic Chemistry

This compound contributes to heterocyclic chemistry research. Its unique structure makes it valuable for designing novel heterocyclic compounds with potential pharmacological applications .

Plant Hormone Analogues

Indole-3-acetic acid (IAA) is a plant hormone derived from tryptophan. Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate shares structural similarities with IAA. Investigating its effects on plant growth and development could be an exciting avenue .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .

properties

IUPAC Name

ethyl 3-amino-4-cyano-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-3-14-9(13)8-7(11)6(4-10)5-12(8)2/h5H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXYJUNJQOUNHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN1C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate
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